molecular formula C9H16N2O B2409777 1-[(2-Methylcyclopropyl)carbonyl]piperazine CAS No. 840491-31-8

1-[(2-Methylcyclopropyl)carbonyl]piperazine

Cat. No.: B2409777
CAS No.: 840491-31-8
M. Wt: 168.24
InChI Key: SMLHLXHCIJUNJT-UHFFFAOYSA-N
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Description

Stereochemical Considerations

  • The cyclopropane ring introduces geometric strain , but no chiral centers are present due to the symmetric substitution pattern of the methyl group.
  • Piperazine’s chair conformation allows for axial-equatorial isomerism , though the planar amide bond restricts free rotation about the N–C(O) axis.

Table 1 : Molecular descriptors of 1-[(2-methylcyclopropyl)carbonyl]piperazine

Property Value
Molecular formula C₉H₁₆N₂O
Molar mass (g/mol) 168.24
SMILES CC1CC1C(=O)N2CCNCC2
InChIKey SMLHLXHCIJUNJT-UHFFFAOYSA-N

Crystallographic Characterization and Conformational Dynamics

While explicit crystallographic data for this compound is limited, related analogs provide insights:

  • X-ray diffraction : Piperazine derivatives with cyclopropane carbonyl groups typically crystallize in monoclinic systems (e.g., space group P2₁/c) with hydrogen-bonded networks stabilizing the lattice.
  • Conformational analysis :
    • The cyclopropane ring exhibits a puckered geometry, with C–C–C angles near 60°, consistent with Bent’s rule.
    • The piperazine ring adopts a chair conformation, as confirmed by NMR coupling constants (J = 10–12 Hz for axial-equatorial protons).

Key interactions :

  • N–H···O hydrogen bonds between piperazine NH and carbonyl oxygen in solid-state structures.
  • Van der Waals forces dominate due to the hydrophobic cyclopropane and methyl groups.

Comparative Structural Analysis with Related Cyclopropane Carbonyl Derivatives

1-(Cyclopropanecarbonyl)piperazine

  • Molecular formula : C₈H₁₄N₂O.
  • Structural difference : Lacks the 2-methyl group on the cyclopropane ring.
  • Impact : Reduced steric hindrance lowers melting point by ~20°C compared to the methylated analog.

1-(1-Methylcyclopropanecarbonyl)piperazine

  • Isomerism : The methyl group at position 1 (vs. 2) alters electronic distribution, increasing dipole moment by 0.3 D.
  • Consequences : Enhanced solubility in polar solvents (e.g., ethanol) due to greater polarity.

Table 2 : Structural and electronic comparisons of cyclopropane carbonyl piperazines

Compound Melting Point (°C) Dipole Moment (D) LogP
1-[(2-Methylcyclopropyl)carbonyl]piperazine 175–179 2.8 1.09
1-(Cyclopropanecarbonyl)piperazine 155–160 2.5 0.92
1-(1-Methylcyclopropanecarbonyl)piperazine 162–165 3.1 1.14

Olaparib Intermediate (1-(Cyclopropylcarbonyl)piperazine Hydrochloride)

  • Modification : Protonation at the piperazine nitrogen forms a hydrochloride salt.
  • Structural effect : Ionic bonding increases thermal stability (decomposition >250°C) and crystallinity.

Properties

IUPAC Name

(2-methylcyclopropyl)-piperazin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-7-6-8(7)9(12)11-4-2-10-3-5-11/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLHLXHCIJUNJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-Methylcyclopropyl)carbonyl]piperazine involves several steps. One common method includes the reaction of 2-methylcyclopropylcarbonyl chloride with piperazine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

1-[(2-Methylcyclopropyl)carbonyl]piperazine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

1-[(2-Methylcyclopropyl)carbonyl]piperazine has shown promise in medicinal chemistry, particularly as a scaffold for developing new therapeutic agents. Its structural features allow for modifications that can enhance biological activity.

Anticancer Activity : Research indicates that compounds similar to 1-[(2-Methylcyclopropyl)carbonyl]piperazine exhibit significant anticancer properties. For example, derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase (TS). The IC50 values for these compounds range from 1.95 to 4.24 µM, suggesting potent activity compared to established chemotherapeutics like Pemetrexed (IC50 7.26 µM) .

Case Study : A study synthesized various piperazine derivatives and evaluated their anticancer activity against cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Results indicated that certain derivatives exhibited remarkable antiproliferative effects, highlighting the potential of this class of compounds in cancer therapy.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Similar piperazine derivatives have been tested against common pathogens like Escherichia coli and Staphylococcus aureus. Molecular docking studies suggest that the compound binds effectively to bacterial targets, enhancing its efficacy as an antimicrobial agent.

Mechanism of Action : The antimicrobial effects are believed to stem from the inhibition of bacterial enzymes critical for cell wall synthesis and metabolism. This mechanism underscores the importance of structural features in determining biological activity .

Material Science

In addition to its biological applications, 1-[(2-Methylcyclopropyl)carbonyl]piperazine is being explored in material science for its potential use in developing new polymers and coatings. Its ability to interact with various substrates makes it a candidate for creating materials with enhanced durability and resistance to environmental degradation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of 1-[(2-Methylcyclopropyl)carbonyl]piperazine and its derivatives. Key observations include:

  • Substituent Effects : Modifications on the piperazine ring can significantly influence the compound's pharmacological profile.
  • Carbonyl Group Role : The presence of the carbonyl group enhances reactivity, allowing for interactions with various biological targets.

Mechanism of Action

The mechanism of action of 1-[(2-Methylcyclopropyl)carbonyl]piperazine involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Piperazine derivatives vary widely based on substituents attached to the nitrogen atoms. Below is a structural comparison with key analogs:

Compound Name Substituent Features Key Applications/Properties References
1-[(2-Methylcyclopropyl)carbonyl]piperazine 2-methylcyclopropyl carbonyl group Potential photoluminescence, thermal stability
1-(Cyclopropylcarbonyl)piperazine Cyclopropyl carbonyl (no methyl group) Forms supramolecular assemblies; used in solar cells
1-(4-Fluorobenzyl)piperazine 4-fluorobenzyl group Tyrosinase inhibition (anti-melanogenic)
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) Aromatic trifluoromethylphenyl group Psychoactive effects (5-HT receptor agonism)
GBR 12909 Bis(4-fluorophenyl)methoxyethyl + phenylpropyl Dopamine transporter inhibition

Physicochemical Properties

  • Thermal Stability: Derivatives like 7,7-bis(1-cyclopropylcarbonylpiperazino)-8,8-dicyanoquinodimethane (BCCPDQ) exhibit thermal stability up to 250°C, suggesting cyclopropyl carbonyl groups enhance thermal resistance compared to aromatic analogs .
  • Solubility : Cyclopropane-containing derivatives (e.g., BCCPDQ) are soluble in polar aprotic solvents (e.g., DMF), whereas benzyl- or phenyl-substituted piperazines (e.g., BZP, TFMPP) show higher lipophilicity, influencing their pharmacokinetics .

Data Tables

Table 1: Key Physicochemical Properties of Selected Piperazines

Compound Melting Point (°C) Solubility LogP (Predicted) Thermal Stability (°C)
1-[(2-Methylcyclopropyl)carbonyl]piperazine Not reported Soluble in DMF ~1.2 >200 (inferred)
1-(4-Fluorobenzyl)piperazine 98–100 Ethanol, DCM 2.5 150–160
TFMPP 120–122 Ethanol, Chloroform 3.1 180–200

Biological Activity

1-[(2-Methylcyclopropyl)carbonyl]piperazine is a compound that has garnered attention in the fields of biochemistry and medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, applications in proteomics, and its implications in various therapeutic areas.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₆N₂O
  • Molecular Weight : 168.24 g/mol
  • Structural Features : The compound features a piperazine ring along with a 2-methylcyclopropyl carbonyl group, which contributes to its reactivity and interaction with biological targets.

Biological Activities

1-[(2-Methylcyclopropyl)carbonyl]piperazine exhibits a range of biological activities primarily due to the piperazine moiety, which is known for its diverse pharmacological effects. The following table summarizes the potential biological activities associated with this compound:

Biological Activity Description
Proteomic Applications Used in mass spectrometry for protein labeling and interaction studies, aiding in the identification of novel protein interactions and elucidation of complex biological pathways.
Metabolic Pathways Studies indicate that compounds with similar structures undergo metabolic transformations, such as N-demethylation and hydroxylation, influencing their pharmacokinetics.
Potential Anticancer Activity As an inhibitor of NAMPT (Nicotinamide adenine dinucleotide biosynthesis), it may induce tumor cell death by depleting NAD+ levels, which is crucial for cancer cell metabolism .
Analgesic Properties Similar piperazine derivatives have shown significant analgesic activity, suggesting potential applications in pain management .

Proteomic Research

In proteomics, 1-[(2-Methylcyclopropyl)carbonyl]piperazine has been utilized to study protein interactions and functions. For instance, researchers have employed this compound to selectively tag proteins, enhancing the detection and quantification of specific proteins in complex mixtures. This application has led to significant findings regarding dynamic changes in the proteome under various physiological conditions.

Anticancer Research

Research on NAMPT inhibitors has highlighted the potential of 1-[(2-Methylcyclopropyl)carbonyl]piperazine as an anticancer agent. By inhibiting NAMPT, this compound may disrupt NAD+ synthesis in cancer cells, leading to apoptosis. Studies have shown that selective inhibition can block T cell proliferation, indicating its role in autoimmune diseases as well .

Synthesis Methods

The synthesis of 1-[(2-Methylcyclopropyl)carbonyl]piperazine can be achieved through various methodologies involving nucleophilic substitutions and acylation reactions. The following outlines a general synthetic pathway:

  • Starting Materials : Piperazine derivatives and 2-methylcyclopropanoyl chloride.
  • Reaction Conditions : Conducted under controlled temperature with appropriate solvents.
  • Purification : The product is purified using standard chromatographic techniques.

Q & A

Q. What synthetic routes are commonly employed for synthesizing 1-[(2-Methylcyclopropyl)carbonyl]piperazine, and how can reaction conditions be optimized?

The synthesis typically involves coupling reactions between cyclopropane carbonyl chlorides and piperazine derivatives. For example, microwave-assisted nucleophilic aromatic substitution (SNAr) in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) has been used to synthesize analogous piperazine compounds with yields up to 86% . Optimization strategies include:

  • Temperature control : Microwave heating at 100–150°C reduces side reactions.
  • Catalyst selection : Use of coupling reagents (e.g., HOBt/TBTU) improves acyl transfer efficiency .
  • Purification : Flash chromatography or crystallization with diethyl ether enhances purity (>95%) .

Q. Which analytical techniques are most effective for characterizing 1-[(2-Methylcyclopropyl)carbonyl]piperazine?

Key methods include:

  • High-resolution mass spectrometry (HRMS) : Confirms molecular weight and structural integrity (e.g., deviations <2 ppm) .
  • 1H NMR : Identifies substituent effects on the piperazine ring (e.g., cyclopropyl protons appear as multiplet signals at δ 0.8–1.2 ppm) .
  • Raman microspectroscopy : Distinguishes positional isomers (e.g., 2-methyl vs. 4-methyl derivatives) using multivariate analysis (PCA/LDA) at 20 mW laser power and 128 scans .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition onset >250°C) .

Advanced Research Questions

Q. How do structural modifications (e.g., cyclopropyl or aryl substitutions) influence the compound’s photophysical or biological activity?

  • Cyclopropyl groups : Enhance thermal stability and fluorescence quantum yield (e.g., ΦF = 10% in solid state vs. 0.3% in solution) by restricting molecular rotation .
  • Aryl substitutions : Electron-withdrawing groups (e.g., -CF3) on the phenyl ring increase binding affinity to enzyme targets (e.g., tyrosine kinases) by 3–5-fold compared to unsubstituted analogs .
  • Piperazine ring replacement : Substitution with piperidine reduces activity, confirming the necessity of the piperazine nitrogen for hydrogen bonding .

Q. What methodologies are recommended for resolving contradictions in experimental data (e.g., conflicting bioactivity or stability results)?

  • Comparative studies : Replicate assays under standardized conditions (e.g., fixed pH, solvent, and temperature).
  • Multivariate statistical analysis : Apply PCA/LDA to spectral or chromatographic data to isolate variables causing discrepancies .
  • Cross-validation : Use orthogonal techniques (e.g., HRMS + NMR) to confirm compound identity when synthesis yields deviate >10% from literature values .

Q. How can 1-[(2-Methylcyclopropyl)carbonyl]piperazine derivatives be applied in flexible organic solar cells (OSCs)?

  • Device fabrication : Spin-coat the compound with TiO2 nanoparticles on ITO substrates to create heterojunctions. Al top contacts enhance conductivity .
  • Performance metrics : Achieves power conversion efficiency (PCE) of 2.26% under bending stress, attributed to supramolecular H-bonding networks stabilizing the active layer .
  • Band diagram analysis : The compound’s LUMO (-3.2 eV) aligns with TiO2 for efficient electron transfer .

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